molecular formula C16H11N3O B10765557 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile

Cat. No.: B10765557
M. Wt: 261.28 g/mol
InChI Key: KRFSMLDUZFVINX-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a benzoyl group and a carbonitrile group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Benzoyl-1H-indazole-3-carbonitrile
  • 1-(4-Methylbenzoyl)-1H-indazole-3-carbonitrile
  • 1-(3-Methylbenzoyl)-1H-indazole-3-carboxamide

Uniqueness: 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

1-(3-methylbenzoyl)indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSMLDUZFVINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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